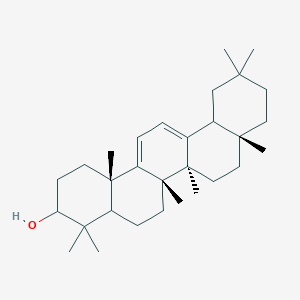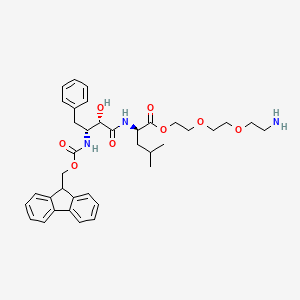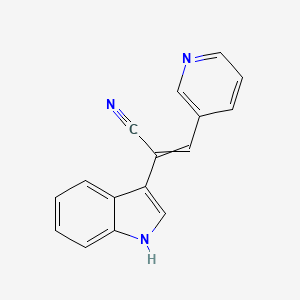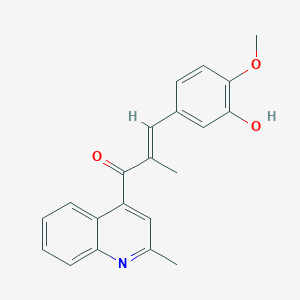
Microtubule inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microtubule inhibitor 1 is a compound that targets microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of microtubule inhibitor 1 typically involves the preparation of heteroaryl amide compounds. One common synthetic route includes the reaction of an amine with a carboxylic acid derivative under conditions that promote amide bond formation. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Microtubule inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, such as alkylated or acylated products.
Scientific Research Applications
Microtubule inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and interactions with other cellular components.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Utilized in cancer research and treatment to inhibit the proliferation of cancer cells and overcome multidrug resistance.
Industry: Applied in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Microtubule inhibitor 1 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms microtubules. This binding disrupts the polymerization and depolymerization of microtubules, leading to the inhibition of mitotic spindle formation and cell division. The compound induces apoptosis in rapidly dividing cells by blocking the cell cycle at the mitotic phase .
Comparison with Similar Compounds
Microtubule inhibitor 1 is unique in its ability to overcome multidrug resistance in cancer cells. Similar compounds include:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to tubulin and inhibits microtubule assembly, causing cell cycle arrest.
Colchicine: Binds to tubulin and disrupts microtubule dynamics, leading to cell cycle arrest
This compound stands out due to its novel binding site and ability to induce ferroptosis, a form of programmed cell death distinct from apoptosis .
Properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-2-methyl-1-(2-methylquinolin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H19NO3/c1-13(10-15-8-9-20(25-3)19(23)12-15)21(24)17-11-14(2)22-18-7-5-4-6-16(17)18/h4-12,23H,1-3H3/b13-10+ |
InChI Key |
CZORMYBDJDSAFW-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


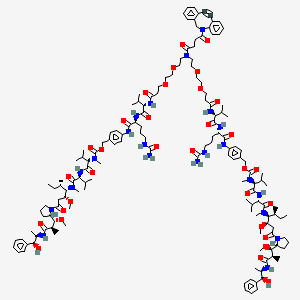
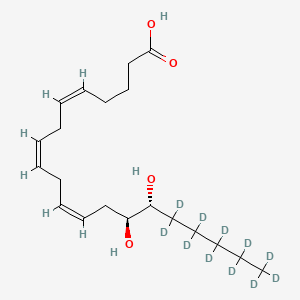
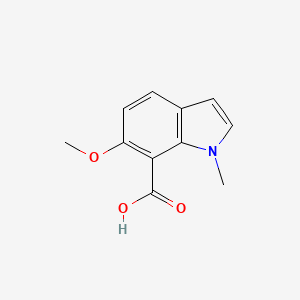


![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)
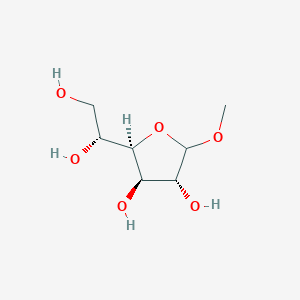

![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)
